molecular formula C24H23N3O2 B2423459 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea CAS No. 1203074-82-1

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Cat. No.: B2423459
CAS No.: 1203074-82-1
M. Wt: 385.467
InChI Key: JJRCDNUSKMMQNP-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a synthetic chemical compound featuring a urea functional group bridging a 1-benzoyl-1,2,3,4-tetrahydroquinoline core and a meta-tolyl (m-tolyl) aromatic ring. This structure places it within a class of chemicals investigated for their potential in various biochemical applications . The 1-benzoyl-tetrahydroquinoline scaffold is recognized in medicinal chemistry research, with studies on analogous structures indicating potential for controlling gene expression in engineered ecdysone-responsive systems . The urea moiety is a privileged structure in drug discovery, known to facilitate hydrogen bonding with biological targets, which is critical for enhancing binding affinity and selectivity . Urea derivatives have demonstrated a range of biological activities in research settings. For instance, structurally related aryl-urea compounds have been synthesized and screened as potential antimicrobial agents, showing promising activity against bacterial strains such as Acinetobacter baumannii in preliminary in vitro studies . This suggests that this compound may be of significant interest for researchers exploring new chemical entities in infectious disease research. The specific substitution pattern on the quinoline and phenyl rings can profoundly influence the compound's physicochemical properties and biological activity. Research on similar cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines suggests that small lipophilic substituents on the benzoyl ring can contribute to high potency in cellular assays . This compound is intended for use in non-clinical research applications only, such as in vitro bioactivity screening, assay development, and as a building block in medicinal chemistry and hit-to-lead optimization programs. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-7-5-11-20(15-17)25-24(29)26-21-13-12-18-10-6-14-27(22(18)16-21)23(28)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRCDNUSKMMQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One possible route could be:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Urea Linkage: The final step involves reacting the benzoylated tetrahydroquinoline with an isocyanate derivative of m-tolyl to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea linkage and tolyl group.

    3-(m-Tolyl)urea: Lacks the tetrahydroquinoline and benzoyl groups.

    N-Benzoyl-N’-tolylurea: Similar urea linkage but different aromatic substituents.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoyl group, a tetrahydroquinoline core, and a urea linkage. Its molecular formula is C24H25N3O2C_{24}H_{25}N_3O_2 with a molecular weight of approximately 401.5 g/mol. The compound's properties can be summarized in the following table:

PropertyValue
Molecular FormulaC24H25N3O2
Molecular Weight401.5 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain structural modifications enhanced their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. A study highlighted that related quinoline derivatives inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies on various cancer cell lines demonstrated that quinoline derivatives possess cytotoxic effects. For instance, compounds with similar structural characteristics were shown to induce apoptosis in MCF-7 breast cancer cells . The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell signaling pathways. The compound may modulate enzyme activity or receptor interactions critical for cellular responses to stress or injury.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of quinoline derivatives included testing this compound against Mycobacterium tuberculosis. The results indicated promising inhibitory activity at low concentrations (IC50 values below 10 µg/mL), suggesting potential for development as an anti-tuberculosis agent .

Evaluation of Anticancer Properties

In another study focusing on anticancer activity, the compound was tested against various human cancer cell lines including lung (A549) and breast (MCF-7). The results showed that it significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea?

The synthesis typically involves coupling a benzoyl-substituted tetrahydroquinoline amine with an isocyanate derivative of m-tolylurea. Key steps include:

  • Amine activation : Reacting the tetrahydroquinoline intermediate with benzoyl chloride under basic conditions (e.g., triethylamine) to introduce the benzoyl group .
  • Urea formation : Treating the activated amine with m-tolyl isocyanate in anhydrous dichloromethane or THF at 0–25°C, followed by purification via column chromatography .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, reaction time (12–24 hrs), and moisture exclusion .

Basic: What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and urea bond formation. For example, the urea NH protons appear as broad singlets at δ 8.2–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 428.1984 for C25_{25}H24_{24}N3_3O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the benzoyl group’s spatial orientation. SHELX software is widely used for refinement .

Basic: How does the benzoyl group influence the compound’s reactivity and pharmacokinetics?

  • Electronic effects : The benzoyl carbonyl withdraws electron density, increasing the tetrahydroquinoline nitrogen’s electrophilicity and enhancing urea bond stability .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-benzoylated analogs, improving membrane permeability but potentially reducing aqueous solubility .
  • Steric hindrance : The bulky benzoyl group may limit access to flat binding pockets in enzymatic targets, necessitating structural optimization .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Systematic substitution : Replace the m-tolyl group with electron-withdrawing (e.g., 3-CF3_3) or donating (e.g., 3-OCH3_3) groups to modulate target affinity. For example, fluorinated analogs show 2–3× higher kinase inhibition .
  • Scaffold hopping : Introduce heterocycles (e.g., thiophene) instead of benzoyl to reduce metabolic degradation. Evidence from similar urea derivatives indicates improved half-lives .
  • QSAR modeling : Use descriptors like molar refractivity and polar surface area to predict activity trends. A 3D-QSAR model with CoMFA/CoMSIA can guide rational design .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Purity validation : Ensure ≥95% purity via HPLC and exclude synthetic byproducts (e.g., unreacted isocyanate) that may confound results .
  • Standardized protocols : Control variables like solvent (DMSO vs. saline), concentration ranges (1 nM–10 µM), and cell lines (HEK293 vs. HeLa) to minimize inter-lab variability .

Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP pockets. Focus on hydrogen bonds between the urea NH and catalytic lysine residues .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • Crystallographic data : Cross-reference with Mercury CSD 2.0 to analyze analogous structures (e.g., PDB 4XMB) for conserved binding motifs .

Advanced: How can researchers design experiments to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment. A ΔTm_{m} shift ≥3°C confirms binding .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the benzoyl group for UV-induced crosslinking, followed by click chemistry and MS/MS to identify binding proteins .
  • Knockout validation : Use CRISPR-Cas9 to delete the putative target gene (e.g., JAK2) and test for loss of compound activity in proliferation assays .

Advanced: What analytical methods address challenges in quantifying this compound in biological matrices?

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 428→310 for quantification .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and track parent compound depletion to estimate metabolic clearance rates .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

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